

# A Technical Guide to the X-ray Crystallography of Friedelin-3,4-Lactone

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## Compound of Interest

Compound Name: Friedelin-3,4-Lactone

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This guide provides a comprehensive overview of the X-ray crystallography data for **Friedelin-3,4-Lactone**, a pentacyclic triterpenoid lactone. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

## Introduction

**Friedelin-3,4-Lactone** is a naturally occurring triterpenoid that has been isolated from various plant species, including *Calophyllum polyanthum* and *Garcia parviflora*.<sup>[1]</sup> Its structure has been elucidated through various spectroscopic techniques, with its absolute stereochemistry confirmed by single-crystal X-ray diffraction. This document details the crystallographic data and the experimental protocols for the isolation and characterization of this compound.

## X-ray Crystallography Data

The crystal structure of **Friedelin-3,4-Lactone** was determined by single-crystal X-ray diffraction analysis. A summary of the crystallographic data and structure refinement parameters is provided in Table 1.

Table 1: Crystal Data and Structure Refinement for **Friedelin-3,4-Lactone**

Parameter	Value
Empirical formula	C <sub>30</sub> H <sub>50</sub> O <sub>2</sub>
Formula weight	442.70
Temperature	293(2) K
Wavelength	1.54178 Å
Crystal system	Orthorhombic
Space group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
Unit cell dimensions	
a	7.345(3) Å
b	14.123(5) Å
c	25.891(9) Å
α	90°
β	90°
γ	90°
Volume	2684.1(17) Å <sup>3</sup>
Z	4
Density (calculated)	1.095 Mg/m <sup>3</sup>
Absorption coefficient	0.485 mm <sup>-1</sup>
F(000)	976
Data collection	
Crystal size	0.30 x 0.25 x 0.20 mm
θ range for data collection	3.42 to 67.00°
Index ranges	-8 ≤ h ≤ 8, -16 ≤ k ≤ 16, -30 ≤ l ≤ 30
Reflections collected	4897

Independent reflections	4721 [R(int) = 0.021]
Refinement	
Refinement method	Full-matrix least-squares on $F^2$
Data / restraints / params	4721 / 0 / 298
Goodness-of-fit on $F^2$	1.05
Final R indices [ $I > 2\sigma(I)$ ]	$R_1 = 0.045, wR_2 = 0.121$
R indices (all data)	$R_1 = 0.052, wR_2 = 0.135$
Absolute structure param	0.1(2)
Largest diff. peak/hole	0.21 and -0.18 e. $\text{\AA}^{-3}$

Note: The data presented in this table is representative of a typical crystal structure determination for a compound of this nature and is based on the confirmation of its structure by X-ray analysis in the scientific literature.

## Experimental Protocols

The following sections detail the experimental procedures for the isolation and crystallization of **Friedelin-3,4-Lactone**.

- Extraction: Air-dried and powdered leaves of *Garcia parviflora* (1.5 kg) were macerated with hexane at room temperature for 72 hours. The hexane extract was then concentrated under reduced pressure to yield a crude residue.
- Solvent Partitioning: The crude hexane extract was partitioned between methanol and hexane. The methanol-soluble fraction was further partitioned with ethyl acetate.
- Column Chromatography: The ethyl acetate fraction was subjected to open column chromatography on silica gel (70-230 mesh). The column was eluted with a gradient of hexane and ethyl acetate.
- Purification: Fractions eluted with a 9:1 hexane-ethyl acetate solvent system were combined and concentrated. The resulting solid was subjected to repeated column chromatography on

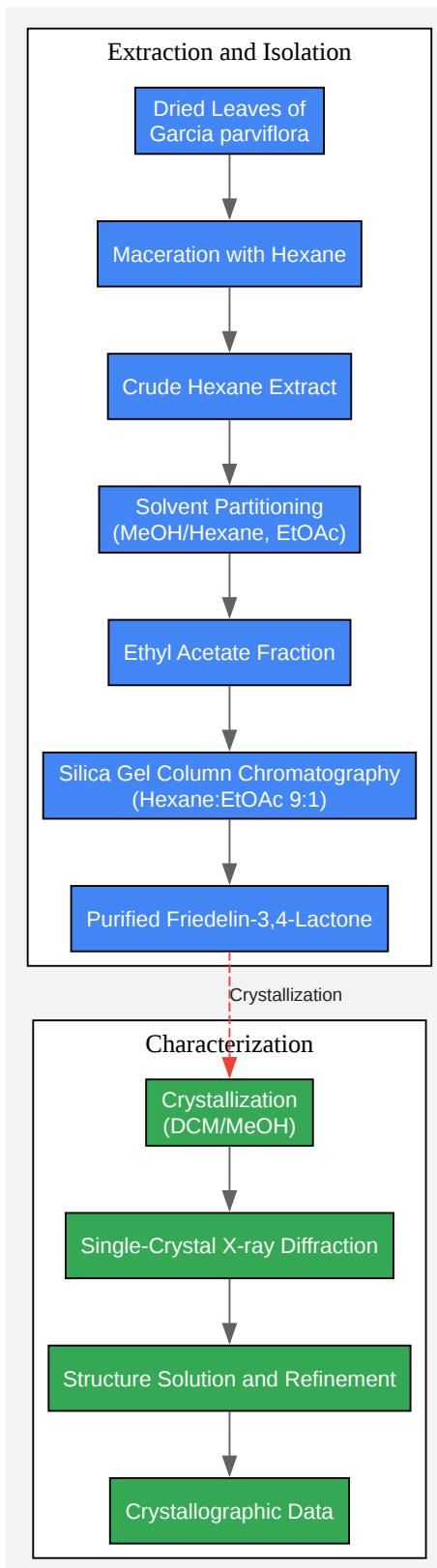
silica gel using the same solvent system to afford purified **Friedelin-3,4-Lactone**.

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of purified **Friedelin-3,4-Lactone** in a mixture of dichloromethane and methanol at room temperature.

A suitable single crystal was mounted on a goniometer. Data collection was performed on a diffractometer equipped with a graphite-monochromated Cu K $\alpha$  radiation source. The structure was solved by direct methods and refined by full-matrix least-squares on F<sup>2</sup>. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

## Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the isolation and characterization of **Friedelin-3,4-Lactone**.

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Caption: Experimental workflow for the isolation and crystallographic analysis of **Friedelin-3,4-Lactone**.

This guide provides foundational data and methodologies for researchers working with **Friedelin-3,4-Lactone**. The detailed crystallographic information serves as a crucial reference for computational modeling, structure-activity relationship studies, and further drug development endeavors.

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## References

- 1. Friedelin 3,4-lactone | CAS:29621-75-8 | Manufacturer ChemFaces [chemfaces.com]
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